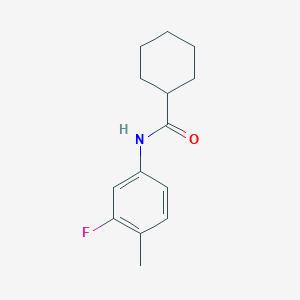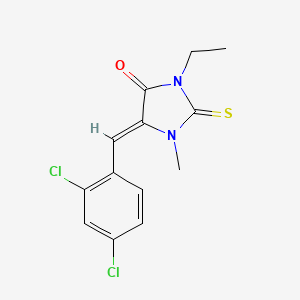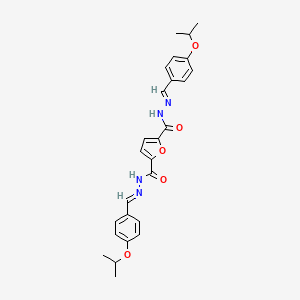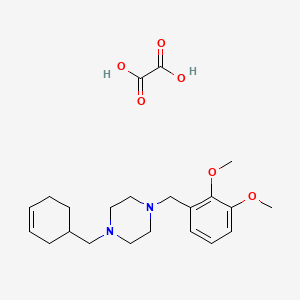
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide
描述
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexanecarboxamide and has a fluorine atom attached to the phenyl ring. FMe-CAM has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide involves its interaction with certain ion channels in the brain, including the GABA-A receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the activity of the receptor. This increased activity leads to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The compound has been shown to increase the activity of the GABA-A receptor, leading to a reduction in the severity of seizures. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have potential applications in the treatment of pain and inflammation.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. This compound is also relatively stable and can be stored for extended periods of time. However, there are limitations to the use of this compound in lab experiments. The compound has a relatively short half-life and may require frequent administration in in vivo experiments. Additionally, this compound has a narrow therapeutic window and may have toxic effects at higher doses.
未来方向
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on ion channels in the brain.
科学研究应用
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCISYJAAFKNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)


![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4685280.png)
![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)
![N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)

![ethyl 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4685317.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4685324.png)
![N-[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4685332.png)
![7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one](/img/structure/B4685341.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxyphenyl)butanamide](/img/structure/B4685355.png)
